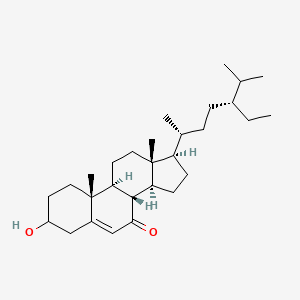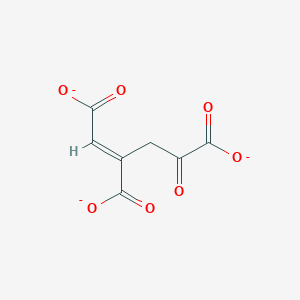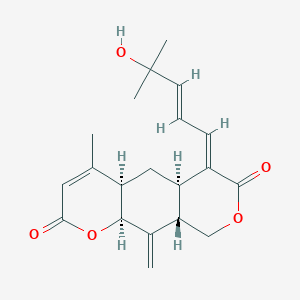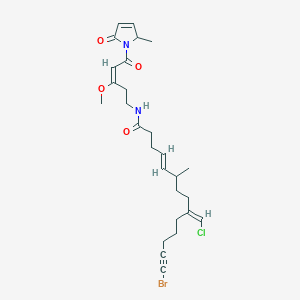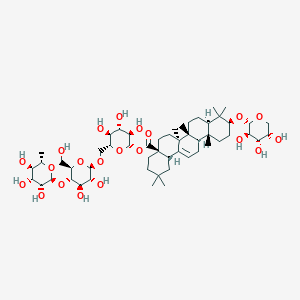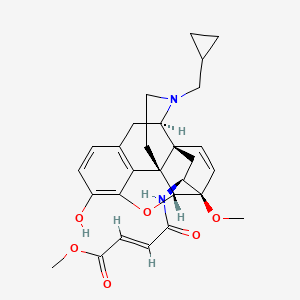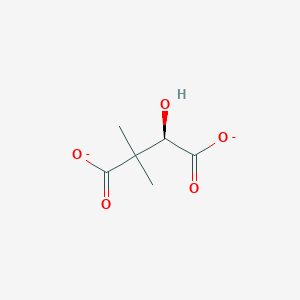
(R)-3,3-Dimethylmalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-3,3-dimethylmalate(2-) is dicarboxylate anion of (R)-3,3-dimethylmalic acid. It is a conjugate base of a (R)-3,3-dimethylmalic acid.
Aplicaciones Científicas De Investigación
Enzymatic Preparation and Configuration
- A method for the enzymatic preparation of chemically and optically pure isomer of 2,3-dimethylmalic acid, related to (R)-3,3-Dimethylmalate, was described, using propionate, pyruvate, and partially purified 2,3-dimethylmalate lyase. This method helps in understanding the stereochemistry of certain compounds related to nicotinic acid metabolism (Lill, Pirzer, Kukla, Huber, & Eggerer, 1980).
Enzyme Characteristics and Reaction Equilibrium
- The study of dimethylmaleate hydratase, an enzyme from Clostridium barkeri, revealed its characteristics and its role in establishing an equilibrium in the reaction involving 2,3-dimethylmalate, an isomer of (R)-3,3-Dimethylmalate (Kollmann-Koch & Eggerer, 1984).
Intermediate Role in Nicotinic Acid Metabolism
- The role of 2,3-dimethylmalate as an intermediate in the degradation of nicotinic acid by Clostridium barkeri was established, demonstrating the significance of isomers of (R)-3,3-Dimethylmalate in metabolic pathways (Pirzer, Lill, & Eggerer, 1979).
Enzymatic Activity and Molecular Structure Analysis
- Research on enzymes like 3-isopropylmalate dehydrogenase from Thermus thermophilus, which is related to the study of (R)-3,3-Dimethylmalate, provides insights into their structure and enzymatic activity, which is crucial for understanding complex biochemical processes (Imada, Sato, Tanaka, Katsube, Matsuura, & Oshima, 1991).
Polymer Synthesis and Biological Applications
- The anionic ring-opening polymerization of 4-alkyloxycarbonyl-3,3-dimethyl-2-oxetanones, derived from (R)-3,3-Dimethylmalate, led to the development of novel polymers and copolymers for potential biological applications (Barbaud, Faÿ, Abdillah, Randriamahefa, & Guérin, 2004).
Molecular Spectroscopy and Complex Formation
- Studies involving compounds like 3,3-dimethyl-3-silatetrahydrofuran, which can be related to the structural analogs of (R)-3,3-Dimethylmalate, contribute to understanding molecular structures using techniques like gas-phase electron diffraction (Gromov, Shishkov, Skancke, Vilkov, Yesipenko, & Kirpichenko, 1995).
Propiedades
Fórmula molecular |
C6H8O5-2 |
|---|---|
Peso molecular |
160.12 g/mol |
Nombre IUPAC |
(3R)-3-hydroxy-2,2-dimethylbutanedioate |
InChI |
InChI=1S/C6H10O5/c1-6(2,5(10)11)3(7)4(8)9/h3,7H,1-2H3,(H,8,9)(H,10,11)/p-2/t3-/m0/s1 |
Clave InChI |
KSAIICDEQGEQBK-VKHMYHEASA-L |
SMILES isomérico |
CC(C)([C@H](C(=O)[O-])O)C(=O)[O-] |
SMILES canónico |
CC(C)(C(C(=O)[O-])O)C(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



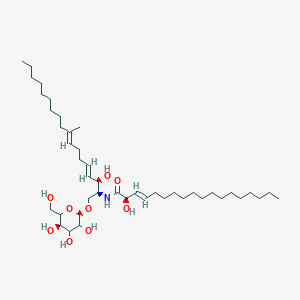
![[5-(benzyloxy)-1H-indol-1-yl]acetic acid](/img/structure/B1259111.png)
![(8S,9R,10S,13S,14S)-9-fluoro-6,11,16-trihydroxy-10,13,16-trimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B1259115.png)
